molecular formula C14H16Cl2O3 B1360704 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid CAS No. 898791-27-0

8-(2,4-Dichlorophenyl)-8-oxooctanoic acid

Cat. No.: B1360704
CAS No.: 898791-27-0
M. Wt: 303.2 g/mol
InChI Key: ZWGDNIGSLNPNIF-UHFFFAOYSA-N
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Description

8-(2,4-Dichlorophenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid typically involves the reaction of 2,4-dichlorophenylacetic acid with octanoic acid under specific conditions. The process may include the use of catalysts and controlled temperature settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

8-(2,4-Dichlorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

8-(2,4-Dichlorophenyl)-8-oxooctanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid exerts its effects involves interactions with molecular targets and pathways within biological systems. The dichlorophenyl group may interact with specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.

    2,4-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in various chemical applications.

    2,4,5-Trichlorophenoxyacetic acid: A related herbicide with an additional chlorine atom.

Uniqueness

8-(2,4-Dichlorophenyl)-8-oxooctano

Properties

IUPAC Name

8-(2,4-dichlorophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c15-10-7-8-11(12(16)9-10)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGDNIGSLNPNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645415
Record name 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-27-0
Record name 2,4-Dichloro-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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